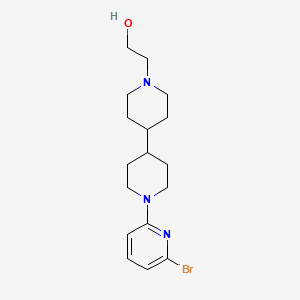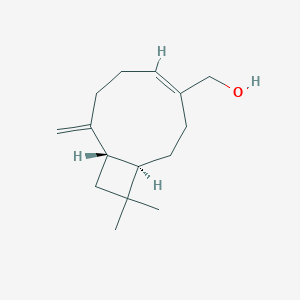
14-Hydroxyisocaryophyllene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyisocaryophyllene typically involves the hydroxylation of caryophyllene. One common method is the catalytic oxidation of caryophyllene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the extraction of caryophyllene from natural sources, followed by chemical modification. The process includes the isolation of caryophyllene from essential oils through distillation or chromatography, followed by hydroxylation using suitable reagents . The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxyisocaryophyllene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Jones reagent, potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halides
Applications De Recherche Scientifique
14-Hydroxyisocaryophyllene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 14-Hydroxyisocaryophyllene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and microbial growth . The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . Further research is needed to fully elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
14-Hydroxyisocaryophyllene can be compared with other similar compounds, such as:
6-Hydroxyisocaryophyllene: Another hydroxylated derivative of caryophyllene with similar chemical properties.
14-Hydroxycaryophyllene: A stereoisomer with a different spatial arrangement of atoms.
Caryophyllene oxide: An oxidized derivative with an epoxide functional group.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
[(1R,4E,9S)-11,11-dimethyl-8-methylidene-4-bicyclo[7.2.0]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-6-12(10-16)7-8-14-13(11)9-15(14,2)3/h6,13-14,16H,1,4-5,7-10H2,2-3H3/b12-6+/t13-,14-/m1/s1 |
Clé InChI |
MGIQTXDHQJGPEZ-BARLUBHISA-N |
SMILES isomérique |
CC1(C[C@H]2[C@H]1CC/C(=C\CCC2=C)/CO)C |
SMILES canonique |
CC1(CC2C1CCC(=CCCC2=C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
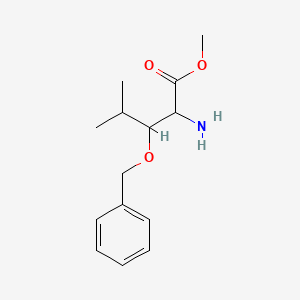
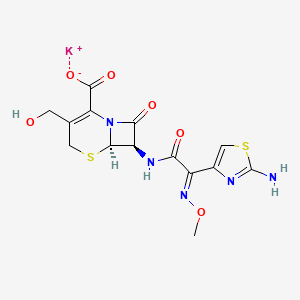
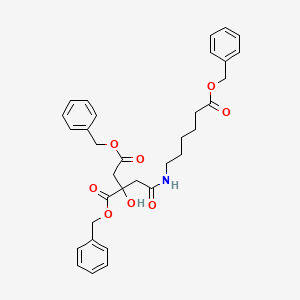
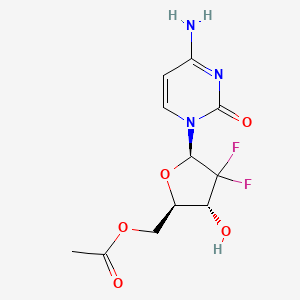
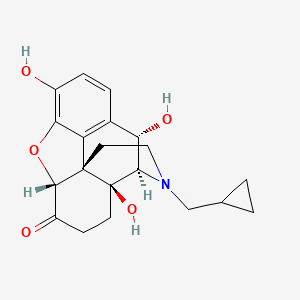
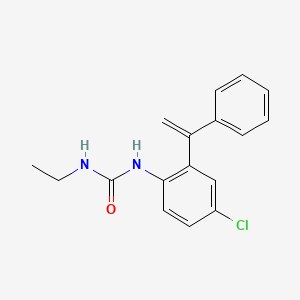

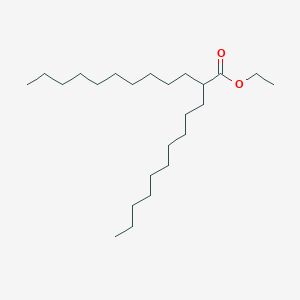
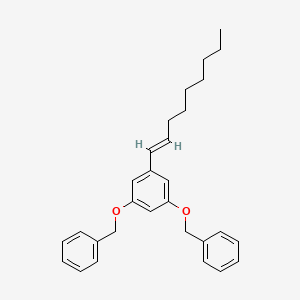
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
